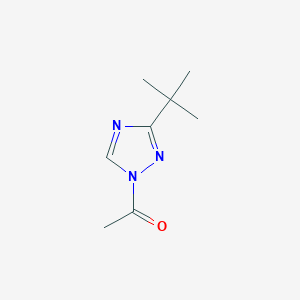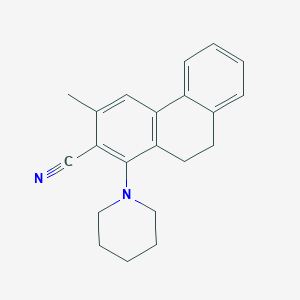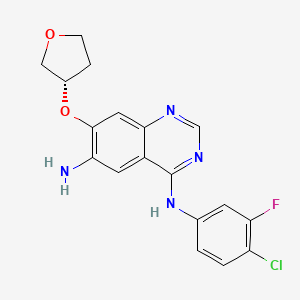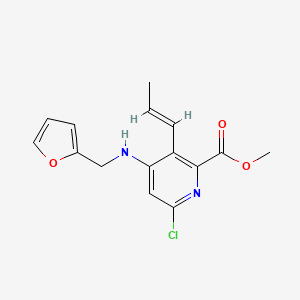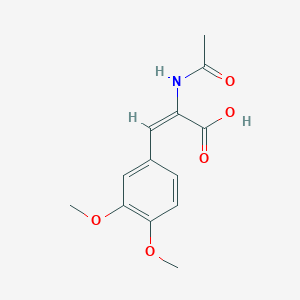
2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid is an organic compound with the molecular formula C₁₃H₁₅NO₅ It is characterized by the presence of an acetamido group and a dimethoxyphenyl group attached to an acrylic acid backbone
准备方法
The synthesis of 2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid can be achieved through several routes. One common method involves the asymmetric hydrogenation of methyl (Z)-2-acetamido-3-(3,4-dimethoxyphenyl)acrylate. This reaction is catalyzed by rhodium complexes with amidophosphite ligands, resulting in high enantioselectivity and complete conversion . The reaction conditions typically involve the use of rhodium catalysts and specific ligands to achieve the desired stereochemistry.
Industrial production methods for this compound may involve similar catalytic processes, optimized for large-scale synthesis. The choice of catalysts, reaction conditions, and purification techniques are crucial for achieving high yields and purity.
化学反应分析
2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the acrylic acid moiety to other functional groups, such as alcohols or alkanes.
Substitution: The acetamido and dimethoxyphenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the dimethoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules.
相似化合物的比较
2-Acetamido-3-(3,4-dimethoxyphenyl)acrylic acid can be compared with similar compounds such as:
2-Acetamido-3-(3,4-dimethoxyphenyl)propionic acid: Similar structure but with a propionic acid backbone.
3,4-Dimethoxyphenylacetic acid: Lacks the acetamido group, leading to different chemical properties.
2-Acetamido-3-(3,4-dimethoxyphenyl)butyric acid: Contains a butyric acid backbone, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C13H15NO5 |
|---|---|
分子量 |
265.26 g/mol |
IUPAC 名称 |
(E)-2-acetamido-3-(3,4-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO5/c1-8(15)14-10(13(16)17)6-9-4-5-11(18-2)12(7-9)19-3/h4-7H,1-3H3,(H,14,15)(H,16,17)/b10-6+ |
InChI 键 |
XKBWCZHRAGGSAH-UXBLZVDNSA-N |
手性 SMILES |
CC(=O)N/C(=C/C1=CC(=C(C=C1)OC)OC)/C(=O)O |
规范 SMILES |
CC(=O)NC(=CC1=CC(=C(C=C1)OC)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
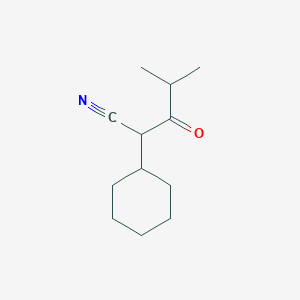

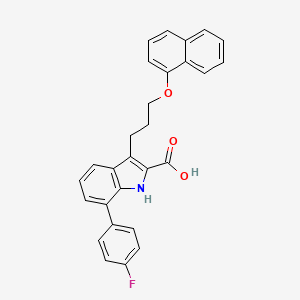
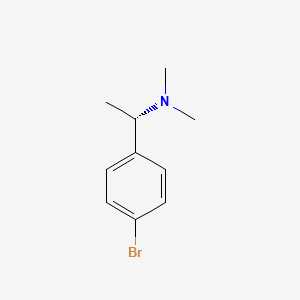
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
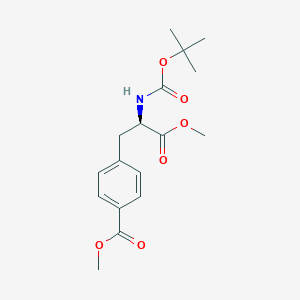
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
